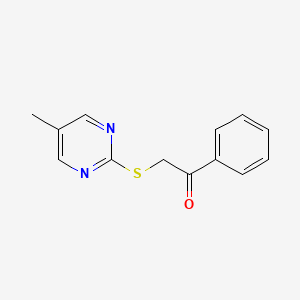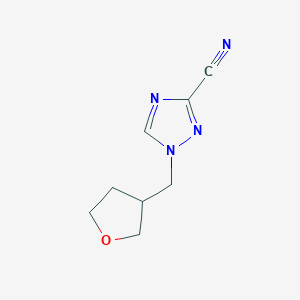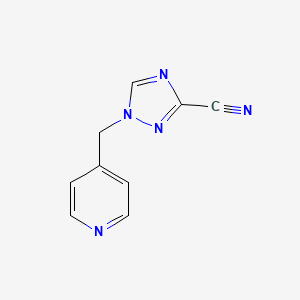
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile, also known as P4C, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P4C belongs to the class of triazole derivatives, which have been extensively studied for their biological and pharmacological properties. In
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for drug development. Some of the scientific research applications of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile include:
1. Anticancer activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains.
3. Anti-inflammatory activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit various biochemical and physiological effects, including:
1. Induction of apoptosis: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
2. Inhibition of cell proliferation: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Modulation of gene expression: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
4. Reduction of oxidative stress: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile exhibits potent activity against various biological targets, making it a promising candidate for drug development.
2. Low toxicity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
3. Easy synthesis: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile can be synthesized using a relatively simple and straightforward method, making it accessible to researchers.
Some of the limitations of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile include:
1. Limited stability: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is relatively unstable and can degrade over time, making it difficult to store and transport.
2. Limited solubility: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has limited solubility in water, which can make it difficult to administer in vivo.
3. Limited bioavailability: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has limited bioavailability, meaning that it may not be absorbed efficiently by the body.
Future Directions
There are several future directions for research on 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile. Some of these include:
1. Optimization of synthesis: Further optimization of the synthesis method for 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile could improve its yield and purity, making it more accessible for research and drug development.
2. Mechanistic studies: Further mechanistic studies could help to elucidate the exact molecular targets and signaling pathways involved in the activity of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile.
3. In vivo studies: Further in vivo studies could help to evaluate the safety and efficacy of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile as a therapeutic agent.
4. Formulation development: Further development of formulations for 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile could improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
In conclusion, 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is a promising candidate for drug development due to its potent biological and pharmacological activities. The synthesis method for 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is relatively simple and straightforward, and it exhibits low toxicity in animal studies. Further research is needed to elucidate the exact mechanism of action of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile and to evaluate its safety and efficacy in vivo. Optimization of synthesis and formulation development could improve its accessibility and suitability for clinical use.
Synthesis Methods
The synthesis of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile involves the reaction of 4-pyridinemethanol with 4-amino-1,2,4-triazole-3-carbonitrile in the presence of a catalyst. The reaction proceeds via nucleophilic substitution of the hydroxyl group of 4-pyridinemethanol with the amino group of 4-amino-1,2,4-triazole-3-carbonitrile. The resulting product is 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile, which can be purified by recrystallization.
properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-9-12-7-14(13-9)6-8-1-3-11-4-2-8/h1-4,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEWCFGKIXPYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
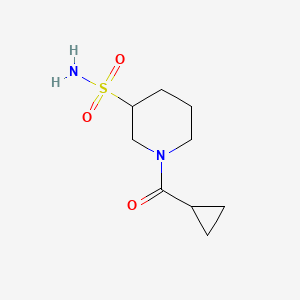
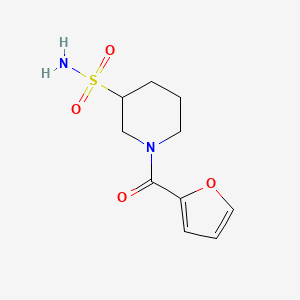
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
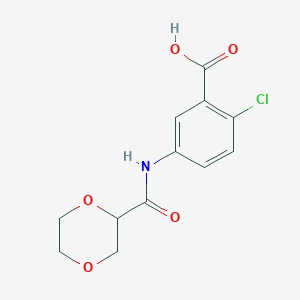

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)

